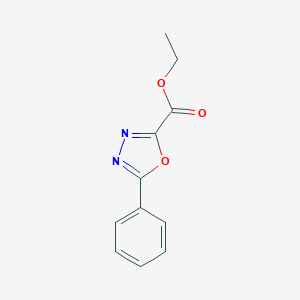

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWHTIPPAPNKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349534 | |

| Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-25-1 | |

| Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is a three-step process commencing from readily available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence. The pathway commences with the formation of ethyl carbazate from the reaction of diethyl oxalate and hydrazine hydrate. The subsequent intermediate, N-benzoyl-N'-ethoxycarbonylhydrazine, is synthesized via the acylation of ethyl carbazate with benzoyl chloride. The final step involves the cyclodehydration of this diacylhydrazine intermediate using phosphorus oxychloride to yield the target 1,3,4-oxadiazole.

Experimental Protocols

Step 1: Synthesis of Ethyl Carbazate (Monoethyl Oxalate Hydrazide)

This procedure is adapted from the general method for the synthesis of monoalkyl oxalate hydrazides.

Reaction: Diethyl Oxalate + Hydrazine Hydrate → Ethyl Carbazate + Ethanol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl Oxalate | 146.14 | 14.6 g | 0.1 |

| Hydrazine Hydrate (80%) | 50.06 | 6.25 g | 0.1 |

| Ethanol (95%) | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate in 100 mL of 95% ethanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add hydrazine hydrate dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or water to afford ethyl carbazate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-benzoyl-N'-ethoxycarbonylhydrazine

This procedure is based on standard acylation methods for hydrazides.

Reaction: Ethyl Carbazate + Benzoyl Chloride → N-benzoyl-N'-ethoxycarbonylhydrazine + Pyridinium hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Carbazate | 104.11 | 10.4 g | 0.1 |

| Benzoyl Chloride | 140.57 | 14.1 g | 0.1 |

| Pyridine | 79.10 | 8.7 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate in 100 mL of anhydrous dichloromethane (DCM).

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride in 50 mL of anhydrous DCM from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-benzoyl-N'-ethoxycarbonylhydrazine can be purified by recrystallization from ethanol to give a white solid.

Expected Yield: 70-85%

Step 3: Synthesis of this compound

This final step involves the cyclodehydration of the diacylhydrazine intermediate using phosphorus oxychloride, a common reagent for the synthesis of 1,3,4-oxadiazoles.

Reaction: N-benzoyl-N'-ethoxycarbonylhydrazine → this compound + H₂O + POCl₃ byproducts

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-benzoyl-N'-ethoxycarbonylhydrazine | 222.22 | 22.2 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 23.0 g | 0.15 |

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place N-benzoyl-N'-ethoxycarbonylhydrazine.

-

Carefully add phosphorus oxychloride to the flask in a fume hood.

-

Heat the reaction mixture at 80-90 °C for 2-4 hours. The reaction mixture will become a clear solution.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

The precipitate formed is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product is dried and then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Expected Yield: 65-80%

Data Summary

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1 | Ethyl Carbazate | Diethyl Oxalate, Hydrazine Hydrate | - | Ethanol | 2.5 hours | 0 - RT | 85-95 |

| 2 | N-benzoyl-N'-ethoxycarbonylhydrazine | Ethyl Carbazate, Benzoyl Chloride | Pyridine | DCM | 13 hours | 0 - RT | 70-85 |

| 3 | This compound | N-benzoyl-N'-ethoxycarbonylhydrazine | POCl₃ | Neat | 2-4 hours | 80-90 | 65-80 |

Experimental Workflow Diagram

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available computed data, outlines detailed experimental protocols for property determination, and includes a general synthesis pathway.

Core Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol , is a solid at room temperature. Its chemical structure features a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| CAS Number | 16691-25-1 | [1] |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | [1] |

| LogP (calculated) | 1.9133 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Hydrogen Bond Acceptors | 5 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus). The sample should be positioned adjacent to the thermometer bulb or the digital temperature sensor.

-

Heating: The apparatus is heated gradually, with a heating rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. Both thermodynamic (equilibrium) and kinetic solubility are important to assess.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Result: The solubility is expressed in units such as mg/mL or µg/mL.

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining the thermodynamic solubility of a compound.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine derivative. A plausible synthetic pathway is outlined below.

General Synthesis Scheme

The synthesis can be envisioned as a two-step process starting from benzoyl hydrazine and diethyl oxalate.

-

Acylation of Benzoyl Hydrazine: Benzoyl hydrazine is reacted with diethyl oxalate to form an N-benzoyl-N'-(ethoxycarbonyl)hydrazine intermediate.

-

Cyclodehydration: The resulting diacylhydrazine intermediate undergoes acid-catalyzed cyclodehydration to yield this compound.

Diagram 3: General Synthesis Pathway

Caption: A plausible two-step synthesis route for the title compound.

Biological Context

Currently, there is no specific published data on the biological activity or the involvement of this compound in any particular signaling pathway. However, the 1,3,4-oxadiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Further screening of this specific compound is warranted to elucidate its potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound, based on available computed data. It also presents detailed, standardized experimental protocols for the determination of its key physical properties, which are currently unreported in the literature. A general synthetic pathway is also proposed. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities.

References

An In-Depth Technical Guide to Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS: 16691-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, a group of molecules recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and a review of the potential biological activities associated with its structural class. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates potential areas of investigation based on the known activities of structurally related 1,3,4-oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for the synthesis and potential biological evaluation are provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 16691-25-1 | |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 71-73 °C | |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | [1] |

| logP (calculated) | 1.91 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 3 |

Synthesis

The synthesis of this compound can be achieved through the cyclization of an appropriate acylhydrazone precursor. A general and adaptable synthetic route is outlined below, based on established methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

General Synthetic Pathway

The synthesis typically involves a three-step process starting from commercially available reagents.

Caption: General three-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 5-alkyl-[3][4][5]-oxadiazole-2-carboxylic acid alkyl esters and may require optimization.[6]

Step 1: Synthesis of Monoethyl Oxalyl Hydrazide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (1 equivalent) in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the crude monoethyl oxalyl hydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzoyl-2-(2-ethoxy-2-oxoacetyl)hydrazine

-

Dissolve monoethyl oxalyl hydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform containing pyridine (1.1 equivalents) as a base.

-

Cool the mixture to 0-5 °C.

-

Add benzoyl chloride (1 equivalent) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.

Step 3: Synthesis of this compound

-

To the crude 1-benzoyl-2-(2-ethoxy-2-oxoacetyl)hydrazine (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) as both the dehydrating agent and solvent.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published in peer-reviewed journals, representative data for similar 1,3,4-oxadiazole structures are available and can be used for comparative purposes. Commercial suppliers often provide compound-specific spectral data upon request.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of δ 7.5-8.2 ppm. The ethyl ester group will exhibit a quartet for the methylene protons (CH₂) around δ 4.5 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm.

-

¹³C NMR: The spectrum should display characteristic signals for the two carbons of the oxadiazole ring (in the δ 155-165 ppm range), the ester carbonyl carbon (around δ 160 ppm), and the carbons of the phenyl and ethyl groups.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound.

Potential Biological Activities and Areas for Investigation

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[7][8] Although specific studies on this compound are scarce, its structural features suggest potential for similar activities.

Antimicrobial Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound(16691-25-1) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. whitesscience.com [whitesscience.com]

- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectral and Synthetic Profile of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. Due to the limited availability of a complete public dataset for this specific molecule, the spectral data presented herein is a compilation of expected values derived from spectral data of closely related 1,3,4-oxadiazole analogues and general principles of spectroscopy. This guide is intended to serve as a valuable resource for researchers working with this and similar chemical entities.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀N₂O₃

-

Molecular Weight: 218.21 g/mol

-

CAS Number: 16691-25-1

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of published data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 - 8.00 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |

| ~7.65 - 7.50 | Multiplet | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| ~4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C=O (ester) |

| ~162.0 | C-5 of oxadiazole ring |

| ~158.0 | C-2 of oxadiazole ring |

| ~132.0 | Aromatic (para-carbon of phenyl ring) |

| ~129.5 | Aromatic (ortho/meta-carbons of phenyl ring) |

| ~127.0 | Aromatic (ortho/meta-carbons of phenyl ring) |

| ~124.0 | Aromatic (ipso-carbon of phenyl ring) |

| ~63.0 | -O-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1750 - 1730 | Strong | C=O stretch (ester) |

| ~1610 - 1580 | Medium-Strong | C=N stretch (oxadiazole ring) |

| ~1500 - 1400 | Medium | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | C-O stretch (ester and ether-like in ring) |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular ion) |

| 173 | [M - OCH₂CH₃]⁺ |

| 145 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail a plausible synthetic method and the general procedures for acquiring the spectral data, based on established methodologies for 1,3,4-oxadiazole synthesis.

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. A plausible route for the title compound is outlined below.

Step 1: Synthesis of Ethyl Oxalylhydrazide A solution of diethyl oxalate in ethanol is treated with hydrazine hydrate at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours, and the resulting precipitate, ethyl oxalylhydrazide, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of N-Benzoyl-N'-(ethoxycarbonyl)hydrazine Ethyl oxalylhydrazide is dissolved in a suitable solvent, such as pyridine or dichloromethane with a base (e.g., triethylamine). The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to proceed to completion, after which the product is isolated by extraction and purified.

Step 3: Cyclodehydration to form this compound The N-benzoyl-N'-(ethoxycarbonyl)hydrazine is treated with a dehydrating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux for a few hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph, and the mass-to-charge ratio (m/z) of the resulting fragments would be analyzed.

Synthetic Workflow Diagram

The logical relationship for the synthesis of this compound can be visualized as follows:

Caption: Synthetic pathway for this compound.

Disclaimer: The spectral data provided in this document is predicted based on the analysis of structurally similar compounds and is intended for guidance and comparative purposes. For definitive characterization, experimental verification is required.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from closely related analogues, spectroscopic characterizations, and established synthetic methodologies. Furthermore, a computational approach is proposed to elucidate its precise three-dimensional structure.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted 1,3,4-oxadiazole derivative. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, a scaffold known for its diverse biological activities.[1] The molecule consists of a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 218.21 g/mol | [2] |

| CAS Number | 16691-25-1 | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 | [2] |

| InChIKey | IHWHTIPPAPNKLN-UHFFFAOYSA-N | [2] |

Conformational Analysis and Structural Insights from Analogues

As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of a closely related compound, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate , provides significant insights into the likely conformation.[4][5]

In this analogue, the 5-phenyl-1,3,4-oxadiazole core is present. The crystallographic data reveals that the phenyl ring and the 1,3,4-oxadiazole ring are each essentially planar.[4] A key conformational feature is the dihedral angle between the planes of these two rings. In the sulfanylacetate analogue, the least-square planes of the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl unit and the ethyl acetate moiety are inclined at approximately 80.07°.[4][5] This near-perpendicular orientation minimizes steric hindrance between the two ring systems.

It is highly probable that this compound adopts a similar conformation where the phenyl and oxadiazole rings are not coplanar. The ethyl carboxylate group at the 2-position is also expected to have rotational freedom, leading to multiple possible conformers in solution.

Table 2: Crystallographic Data for the Analogue, Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.777 (3) |

| b (Å) | 11.008 (5) |

| c (Å) | 13.177 (6) |

| β (°) | 103.59 (3) |

| V (ų) | 1237.5 (9) |

| Z | 4 |

| Data extracted from reference[4]. |

Spectroscopic Characterization

Spectroscopic data provides valuable information for the structural elucidation and confirmation of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Observed Peaks / Signals |

| ¹H NMR | Data available but requires subscription for full view.[6][7][8] |

| ¹³C NMR | Data available but requires subscription for full view.[7] |

| IR (Infrared) | Characteristic absorptions for C=O (ester), C=N, C-O-C (oxadiazole and ester), and aromatic C-H are expected.[7] |

| Mass Spectrometry | Molecular ion peak (M+) consistent with the molecular weight of 218.21. |

While full, detailed spectra are not publicly available without subscription, the existence of these analytical data confirms the identity of the compound.[7][9]

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with a suitable reagent.[1] The following is a plausible synthetic route adapted from established procedures for similar compounds.

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol:

-

Synthesis of Benzohydrazide: Benzoyl chloride is reacted with an excess of hydrazine hydrate in a suitable solvent like ethanol at room temperature. The resulting precipitate of benzohydrazide is filtered, washed, and dried.

-

Synthesis of N'-benzoyl-N-oxalylhydrazine ethyl ester: Benzohydrazide is dissolved in a solvent such as pyridine or dichloromethane. The solution is cooled in an ice bath, and ethyl oxalyl chloride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature. The resulting diacylhydrazine intermediate is isolated by precipitation and filtration.

-

Cyclodehydration to form the 1,3,4-oxadiazole ring: The diacylhydrazine is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and heated under reflux. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Proposed Computational Analysis for Conformation Determination

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide reliable insights into the molecular geometry and conformational preferences.

Caption: Workflow for computational conformational analysis of the target molecule.

Detailed Protocol:

-

Initial Structure Generation: A 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.

-

Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field to identify low-energy conformers resulting from the rotation around single bonds.

-

DFT Geometry Optimization: The lowest energy conformers are then subjected to full geometry optimization using a DFT method, for instance, with the B3LYP functional and a 6-31G* basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

-

Analysis of Results: The optimized geometry of the most stable conformer(s) is analyzed to determine key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl and oxadiazole rings.

Conclusion and Future Outlook

This compound is a molecule of significant interest in the field of medicinal chemistry. While a complete experimental structural characterization is not yet available in the public domain, analysis of close analogues, existing spectroscopic data, and established synthetic routes provide a strong foundation for its study. The near-perpendicular arrangement of the phenyl and oxadiazole rings is a key expected conformational feature.

For drug development professionals and researchers, the synthesis of this compound is achievable through well-documented chemical transformations. To obtain definitive structural and conformational data, it is recommended that either single-crystal X-ray diffraction studies be performed or a detailed computational analysis as outlined above be undertaken. Such studies will be invaluable for understanding its structure-activity relationships and for its potential application in the design of novel therapeutic agents.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H10N2O3 | CID 651752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(16691-25-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound - CAS:16691-25-1 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid (C11H10N2O3)

IUPAC Name: 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of the oxadiazole derivative, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid (POPA). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Characterization

| Property | Value | Reference |

| Molecular Formula | C11H10N2O3 | |

| Molecular Weight | 218.21 g/mol | [1] |

| CAS Number | 24088-59-3 | [1] |

| Melting Point | 119-120 °C | [1] |

| Spectroscopy | Observed Peaks |

| ¹H-NMR (90 MHz, CDCl₃) | δ ~3.0 (t, J=7.0 Hz, 2H, α-CH₂), ~3.25 (t, J=7.0 Hz, 2H, β-CH₂), 7.23-7.70 (m, 3H, meta and para phenyl protons), 7.90-8.37 (m, 2H, ortho phenyl protons) |

| ¹³C-NMR (CDCl₃) | Signals for α-CH₂, β-CH₂, ester carbonyl, and aromatic carbons of the phenyl and oxadiazole rings. |

| IR (of methyl ester) | Strong absorption around 1735 cm⁻¹ (ester carbonyl) |

Synthesis

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is achieved through the reaction of a benzamidoxime with succinic anhydride.[2] This method can be performed using either conventional heating or microwave irradiation, with the latter offering significantly reduced reaction times.[2]

Synthesis Workflow

Experimental Protocol

Method 1: Conventional Heating [3]

-

A thoroughly triturated mixture of benzamidoxime (1.0 equivalent) and succinic anhydride (2.0 equivalents) is placed in a round-bottom flask.

-

The flask is heated in an oil bath at 130 °C for 40 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid is washed with cold water, filtered, and recrystallized from a suitable solvent such as ethanol to yield the final product.

Method 2: Microwave Irradiation [2]

-

A mixture of benzamidoxime (1.0 equivalent) and succinic anhydride (1.0 equivalent) is placed in a microwave-safe vessel.

-

The mixture is heated in a domestic microwave oven for 10 minutes.[2]

-

After cooling, the product is isolated and purified as described in the conventional method. This method has been reported to provide high yields.[2]

Biological Activity

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid has demonstrated significant analgesic and anti-inflammatory properties.[3][4]

Analgesic Activity

In a study using the acetic acid-induced writhing test in mice, oral administration of POPA resulted in a dose-dependent reduction in writhing, indicating peripheral analgesic effects.[4] The compound was found to be ineffective in the hot plate test, suggesting a lack of central nervous system involvement.[4]

| Dose (mg/kg, p.o.) | Inhibition of Writhing (%) |

| 150 | 31.0 |

| 300 | 49.5 |

| Data from a study on albino mice.[4] |

Anti-inflammatory Activity

The anti-inflammatory potential of POPA was evaluated in the carrageenan-induced paw edema model in rats. Oral administration of the compound led to a significant reduction in paw inflammation.[4]

| Dose (mg/kg, p.o.) | Reduction in Inflammation (%) (at 3 hours) |

| 75 | 43.3 |

| 150 | 42.2 |

| Data from a study on Wistar rats.[4] |

Genotoxicity

A study on the genotoxic effects of POPA showed no mutagenic activity in the Ames test.[5] However, it did induce a weak SOS response in the Chromotest, suggesting a potential for DNA damage at higher concentrations.[5]

Proposed Mechanism of Action

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6] Given that POPA exhibits peripheral analgesic and anti-inflammatory activities, a similar mechanism of action is proposed. It likely inhibits the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

Conclusion

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is a promising oxadiazole derivative with significant peripheral analgesic and anti-inflammatory properties. Its synthesis is straightforward, and it shows potential as a lead compound for the development of new anti-inflammatory agents. Further studies are warranted to fully elucidate its pharmacological profile, including its specific inhibitory activity against COX-1 and COX-2, and to optimize its structure for enhanced efficacy and safety.

References

- 1. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazoles

Introduction

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is one of four isomers of oxadiazole, alongside the 1,2,3-, 1,2,4-, and 1,2,5-isomers.[1][2] Among these, the 1,3,4-oxadiazole scaffold has garnered immense interest in medicinal chemistry due to its exceptional thermal and metabolic stability, as well as its capacity to modulate physicochemical properties like water and lipid solubility.[2] This ring system is considered a "privileged scaffold" and often serves as a bioisostere—a molecular replacement—for carboxylic acids, esters, and carboxamides, enhancing a molecule's pharmacokinetic profile without compromising its biological activity.[1][3][4]

From its initial synthesis to its incorporation into modern therapeutics, the history of the 1,3,4-oxadiazole is a story of evolving chemical methodology and a deepening understanding of its pharmacological potential. This technical guide explores the discovery, historical development of synthetic routes, and the recognition of the broad biological activities that have cemented the 1,3,4-oxadiazole core as a cornerstone of drug discovery.

Discovery and Early Synthetic History

The journey of the 1,3,4-oxadiazole ring began with early explorations into heterocyclic chemistry. The first preparation of the parent, unsubstituted 1,3,4-oxadiazole was achieved through the thermolysis of N,N'-diformylhydrazine.[5] However, the most foundational and historically significant method for synthesizing substituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.

This classical approach involves heating a 1,2-diacylhydrazine intermediate with a strong dehydrating agent. Early research relied on harsh reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[5][6] These methods, while effective, often required high temperatures and anhydrous conditions, limiting their applicability to robust substrates.

Another key early method is the oxidative cyclization of N-acylhydrazones, which are typically prepared by condensing an acid hydrazide with an aldehyde.[1][3] Various oxidizing agents were employed to facilitate the ring-closing reaction. The development of these initial synthetic strategies was crucial, as it provided the chemical community with reliable, albeit sometimes harsh, methods to access this versatile scaffold, paving the way for the investigation of its properties and applications.

Evolution of Synthetic Methodologies

Interest in the 1,3,4-oxadiazole scaffold intensified as its wide-ranging biological activities became apparent.[4][5][7] This spurred the development of milder, more efficient, and functional-group-tolerant synthetic methods.

Key advancements include:

-

Milder Dehydrating Agents: Reagents like triflic anhydride, tosyl chloride, and the Burgess reagent were introduced for the cyclodehydration of diacylhydrazines, offering safer and more controlled reaction conditions.[1][6][8]

-

One-Pot Procedures: Efficient one-pot syntheses were developed, directly converting carboxylic acids and acid hydrazides into 1,3,4-oxadiazoles using coupling agents like HATU, thus avoiding the isolation of the diacylhydrazine intermediate.[1][8][9]

-

Microwave-Assisted Synthesis: The application of microwave irradiation was found to significantly accelerate the cyclization reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.[4][5]

-

Modern Reagents: The use of reagents like XtalFluor-E ([Et₂NSF₂]BF₄) has been reported for the practical and efficient cyclodehydration of 1,2-diacylhydrazines under mild conditions.[10]

These methodological improvements have made the 1,3,4-oxadiazole core readily accessible, facilitating its widespread use in drug development programs.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spast.org [spast.org]

- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Experimental Guide to the Electronic Properties of 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic characteristics, metabolic stability, and ability to engage in hydrogen bonding. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the electronic properties of this important heterocyclic scaffold. A comprehensive understanding of these properties is critical for the rational design of novel therapeutics and advanced organic electronic materials.

Core Electronic Properties and Their Significance

The electronic behavior of 1,3,4-oxadiazole derivatives is primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them (the HOMO-LUMO gap) dictate a molecule's reactivity, optical properties, and charge transport capabilities.

-

HOMO Energy: Correlates with the ionization potential and the ability of a molecule to donate an electron.

-

LUMO Energy: Relates to the electron affinity and the ability of a molecule to accept an electron. The strong electron-withdrawing nature of the 1,3,4-oxadiazole ring tends to lower the LUMO energy, facilitating efficient electron injection and transport.

-

HOMO-LUMO Gap (ΔE): This energy gap is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting and understanding the electronic structure and properties of 1,3,4-oxadiazole derivatives. These computational methods allow for the in-silico investigation of molecular geometries, electronic distributions, and spectroscopic behavior, providing insights that complement and guide experimental work.

Key Computational Protocols

Density Functional Theory (DFT) for Ground-State Properties:

DFT is a quantum-mechanical method used to calculate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules.

Methodology:

-

Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p). The optimization process continues until the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

-

HOMO and LUMO energy levels.

-

The HOMO-LUMO energy gap.

-

Molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

-

Mulliken population analysis, which provides information about the partial atomic charges.

-

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra.

Methodology:

-

Ground-State Calculation: A ground-state DFT calculation (as described above) is a prerequisite for a TD-DFT calculation.

-

Excited-State Calculation: The TD-DFT calculation is then performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.

-

UV-Vis Spectrum Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are used to simulate the UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimental data. The choice of functional and the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM) are crucial for obtaining accurate results.

Experimental Characterization of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic behavior of 1,3,4-oxadiazole derivatives. The most common methods include UV-Vis spectroscopy and cyclic voltammetry.

Key Experimental Protocols

UV-Visible Spectroscopy:

This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., ethanol, chloroform, or dichloromethane). The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1.0). A blank solution containing only the solvent is also prepared.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.

-

Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction: Place the cuvette containing the blank solution into the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and initiate the scan.

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy of the principal electronic transition.

Cyclic Voltammetry (CV):

CV is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the energies of the HOMO and LUMO levels.

Methodology:

-

Cell Assembly: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). These electrodes are placed in an electrochemical cell containing the sample solution.

-

Solution Preparation: The 1,3,4-oxadiazole derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure sufficient conductivity. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.

-

Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The scan is then reversed back to the starting potential.

-

Data Analysis: The cyclic voltammogram is a plot of current versus potential. The oxidation potential (Eox) and reduction potential (Ered) can be determined from the positions of the peaks. These values can then be used to estimate the HOMO and LUMO energy levels using empirical equations, often by referencing against a standard compound like ferrocene.

Quantitative Data Summary

The following table summarizes key electronic properties for a selection of 1,3,4-oxadiazole derivatives as determined by theoretical calculations.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |

| 2-(4-tert-butylphenyl)-5-(4-((E)-2-(5-((E)-styryl)thiophen-2-yl)vinyl)phenyl)-1,3,4-oxadiazole | -5.30 | -2.58 | 2.72 | DFT | [1] |

| 4-acetylphenyl derivative | >-6.21 to -5.78 | >-1.84 to -1.52 | 4.46 - 4.07 | DFT | [2] |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | 3.84 | Experimental (Optical) | [3] |

Note: The specific values can vary depending on the substituents and the computational method employed.

Visualizing Workflows and Relationships

Diagram 1: Theoretical Study Workflow

References

The 1,3,4-Oxadiazole Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole motif, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to serve as a bioisostere for amide and ester groups, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[3][4] This versatile scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making the 1,3,4-oxadiazole ring a subject of intense investigation in the quest for novel therapeutics.[5][6] This guide provides a comprehensive overview of the biological significance of the 1,3,4-oxadiazole core, detailing its synthesis, mechanisms of action, and therapeutic potential, supported by quantitative data, experimental protocols, and pathway visualizations.

Diverse Pharmacological Profile of 1,3,4-Oxadiazole Derivatives

The therapeutic versatility of the 1,3,4-oxadiazole ring is evident in the numerous biological activities exhibited by its derivatives. The structural flexibility of this scaffold allows for substitutions at the 2 and 5 positions, enabling the fine-tuning of pharmacological properties to target a wide range of diseases.[6]

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have shown potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] The presence of the oxadiazole ring can enhance the antimicrobial efficacy of a compound by influencing its polarity and ability to form hydrogen bonds with biological targets.[8]

Anticancer Activity

In the field of oncology, 1,3,4-oxadiazole derivatives have demonstrated significant potential as antiproliferative agents.[9] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and growth factors involved in cancer progression, such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[1][6] Several compounds have shown promising cytotoxicity against a range of cancer cell lines.[10][11]

Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole compounds are well-documented.[4] These derivatives can modulate inflammatory pathways through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[12] Some compounds have also been shown to interfere with the lipopolysaccharide (LPS)-induced inflammatory response.[13]

Antiviral Activity

The 1,3,4-oxadiazole scaffold is a key feature in several antiviral agents.[14] Its incorporation into molecular structures can enhance their ability to inhibit viral replication and other critical processes in the viral life cycle.[14] Derivatives have shown activity against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus.[14]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of selected 1,3,4-oxadiazole derivatives across different therapeutic areas.

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | Staphylococcus aureus | 4 - 32 | [15] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Escherichia coli | 25 - 50 | [3] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Pseudomonas aeruginosa | 100 - 200 | [3] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Candida albicans | 0.78 - 50 | [3][16] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Aspergillus niger | 100 - 200 | [3] |

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Eugenol-1,3,4-oxadiazole analogue (Compound 9) | MCF-7 (Breast) | 0.99 | [17] |

| Eugenol-1,3,4-oxadiazole analogue (Compound 17) | PC3 (Prostate) | 0.26 | [17] |

| 1,3,4-oxadiazole-1,2,3-triazole hybrid (Compound 12) | MCF-7 (Breast) | 2.52 (as TS inhibitor) | [18] |

| 2,5-diaryl-1,3,4-oxadiazole (Compound 3e) | MDA-MB-231 (Breast) | Low µM range | [11] |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 1) | HCT-116 (Colon) | 0.28 | [6] |

| 1,3,4-oxadiazole thioether derivative | HepG2 (Liver) | 0.7 | [6] |

| AMK OX-8 | A549 (Lung) | 25.04 | [10] |

| AMK OX-9 | A549 (Lung) | 20.73 | [10] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [10] |

| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1,3,4]oxadiazole-2-thione (Compound 5a) | MCF-7 (Breast) | 7.52 | [19] |

Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 2) | DPPH radical scavenging | 23.07 | [20] |

| OSD (2,5-disubstituted-1,3,4-oxadiazole) | LPS-stimulated RAW264.7 cells (NO inhibition) | >100 | [13] |

| OPD (2,5-disubstituted-1,3,4-oxadiazole) | LPS-stimulated RAW264.7 cells (NO inhibition) | 367.78 | [13] |

Table 4: Antiviral Activity of 1,3,4-Oxadiazole Derivatives

| Compound Class | Virus | EC50 (µg/mL) | Reference |

| 1-phenyl-5-amine-4-pyrazole sulphide derivatives | Tobacco Mosaic Virus (TMV) | 11.9 - 16.5 | [16] |

| Myricetin-1,3,4-oxadiazole bisthioether (Compound E12) | Tobacco Mosaic Virus (TMV) | 99.1 (protective) | [21] |

| Myricetin-1,3,4-oxadiazole bisthioether (Compound E12) | Tobacco Mosaic Virus (TMV) | 128.8 (curative) | [21] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,3,4-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

A prominent anticancer mechanism of 1,3,4-oxadiazole compounds is the inhibition of Thymidylate Synthase (TS) . TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[22] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[22]

Another significant anticancer target for 1,3,4-oxadiazole derivatives is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily deacetylates non-histone proteins in the cytoplasm, playing a crucial role in cell motility, protein degradation, and stress responses.[23] Inhibition of HDAC6 by 1,3,4-oxadiazole compounds can lead to the accumulation of acetylated proteins, such as α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[24]

Anti-inflammatory Mechanism

The anti-inflammatory effects of certain 1,3,4-oxadiazole derivatives are mediated through the inhibition of the NF-κB signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Some 1,3,4-oxadiazole compounds can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[13]

Experimental Protocols

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[7]

Materials:

-

Aroyl/acyl hydrazide

-

Aroyl/acyl chloride or carboxylic acid

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride)

-

Appropriate solvent (e.g., DMF, DMSO)

-

Base (e.g., triethylamine, if starting from acid chloride)

Procedure:

-

Formation of Diacylhydrazine (if starting from acid chloride): To a solution of aroyl/acyl hydrazide in a suitable solvent, an equimolar amount of aroyl/acyl chloride and a base (e.g., triethylamine) are added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified time until the completion of the reaction (monitored by TLC).

-

Cyclodehydration: The diacylhydrazine intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride, and heated under reflux for several hours.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][25]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Synthesized 1,3,4-oxadiazole derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antimicrobial agent is also tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Synthesized 1,3,4-oxadiazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well cell culture plates

-

Standard anticancer drug (positive control)

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6][10]

Conclusion

The 1,3,4-oxadiazole ring represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and the broad spectrum of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms and signaling pathways modulated by 1,3,4-oxadiazole-containing compounds, will undoubtedly pave the way for the discovery of next-generation drugs to combat a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 13. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3,4-oxadiazole: a privileged structure in antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemmethod.com [chemmethod.com]

Safety and handling precautions for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide includes detailed safety precautions, physicochemical properties, a relevant experimental protocol, and logical workflows pertinent to its application in research and development.

Chemical Identity and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16691-25-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Room temperature, in a dry, tightly sealed container. |

Safety and Handling Precautions

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

-

Pictogram: exclamation_mark

-

Signal Word: Warning

Precautionary Statements

A comprehensive set of precautionary measures should be followed to ensure safe handling of this compound.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332 + P317 | If skin irritation occurs: Get medical help. | |

| P337 + P317 | If eye irritation persists: Get medical help. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards Arising from the Chemical: Carbon oxides, Nitrogen oxides (NOx).

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

This compound, as an ester, can be readily converted to the corresponding hydrazide, a common intermediate for the synthesis of a wide array of derivatives in drug discovery. The following is a representative protocol for this conversion.

Synthesis of 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide

Objective: To synthesize 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (80% or higher)

-